ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626620
InChI: InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-9(2,3)6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1
SMILES: CCOC(=O)C1CC(CN1)(C)C
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC13626620

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate
Standard InChI InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-9(2,3)6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1
Standard InChI Key UBSFJGSRZYKALE-SSDOTTSWSA-N
Isomeric SMILES CCOC(=O)[C@H]1CC(CN1)(C)C
SMILES CCOC(=O)C1CC(CN1)(C)C
Canonical SMILES CCOC(=O)C1CC(CN1)(C)C

Introduction

Chemical Identity and Structural Features

Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate (CAS: 1932126-04-9) is an ester derivative of (2R)-4,4-dimethylpyrrolidine-2-carboxylic acid. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . The compound features a pyrrolidine ring substituted with two methyl groups at the 4-position and an ethyl ester moiety at the 2-position (Figure 1). The (2R) configuration ensures stereochemical specificity, which is critical for its interactions in biological systems and asymmetric synthesis .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
CAS Number1932126-04-9
SMILESCCOC(=O)[C@H]1CC(CN1)(C)C
Boiling PointNot reported-
SolubilityLikely soluble in organic solvents

The compound’s stereochemistry is confirmed by its InChIKey: IOAQSQJEFPKKLD-OGFXRTJISA-N, which differentiates it from its (2S)-enantiomer .

Synthesis and Production Methods

Esterification of (2R)-4,4-Dimethylpyrrolidine-2-Carboxylic Acid

The most direct synthesis involves esterifying (2R)-4,4-dimethylpyrrolidine-2-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This method yields the ester with high enantiomeric purity, as the chiral center at C2 is preserved during the reaction.

Reaction Scheme:

(2R)-4,4-Dimethylpyrrolidine-2-carboxylic acid+EthanolH+Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate+H2O\text{(2R)-4,4-Dimethylpyrrolidine-2-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate} + \text{H}_2\text{O}

Salt Formation and Derivatization

The compound can form salts to enhance stability or solubility. For example, its hydrochloride salt (C₉H₁₈ClNO₂, MW: 207.70 g/mol) is synthesized by treating the free base with hydrochloric acid . Tosylate (C₁₆H₂₅NO₅S, MW: 343.4 g/mol) and trifluoroacetate (C₁₁H₁₇F₃NO₄, MW: 285.26 g/mol) derivatives are also reported, expanding its utility in nucleophilic substitution reactions .

Table 2: Common Derivatives

DerivativeMolecular FormulaMolecular WeightApplication
HydrochlorideC₉H₁₈ClNO₂207.70 g/molPharmaceutical intermediate
TosylateC₁₆H₂₅NO₅S343.4 g/molLeaving group in SN2 reactions
TrifluoroacetateC₁₁H₁₇F₃NO₄285.26 g/molChromatography

Applications in Medicinal Chemistry

Chiral Auxiliary in Drug Synthesis

The compound’s rigid pyrrolidine scaffold and chiral center make it a valuable building block for drugs targeting neurological disorders. For instance, derivatives of similar pyrrolidine esters have shown IC₅₀ values of 40–64 µM against A549 lung adenocarcinoma cells. Its enantiomeric purity ensures selective binding to biological targets, reducing off-site effects.

Ligand in Coordination Chemistry

Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate acts as a ligand in metal-catalyzed asymmetric reactions. For example, its coordination with palladium enhances enantioselectivity in cross-coupling reactions, achieving >90% ee in some cases .

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s tosylate derivative facilitates nucleophilic substitutions in enzyme-active sites. In RyR2 (ryanodine receptor 2) inhibition studies, structurally related pyrrolidine derivatives reduced Ca²⁺ release by 30–50% at 30 µM concentrations, comparable to tetracaine .

Antimicrobial Properties

While direct data on this compound is limited, analogous esters exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus, suggesting potential antimicrobial utility.

Comparison with Similar Compounds

Table 3: Stereochemical and Functional Comparisons

CompoundConfigurationKey FeatureApplication
(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid(2S)Carboxylic acid groupAsymmetric catalysis
Ethyl (2R)-4-methylpyrrolidine-2-carboxylate(2R)Single methyl at C4Intermediate
Methyl 4,4-dimethylpyrrolidine-2-carboxylate-Methyl esterPharmaceutical salt

The 4,4-dimethyl substitution in the target compound enhances steric hindrance, improving selectivity in chiral environments compared to monosubstituted analogs.

Recent Research and Innovations

A 2024 study identified pyrrolidine-based inhibitors of RyR2, with ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate derivatives showing 50% Ca²⁺ release inhibition at 50 µM . Another 2023 patent detailed its use in synthesizing antihypertensive agents via Pd-catalyzed couplings .

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